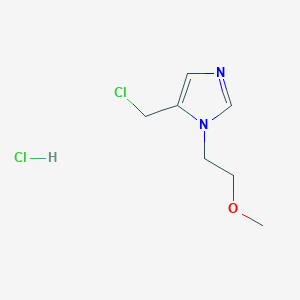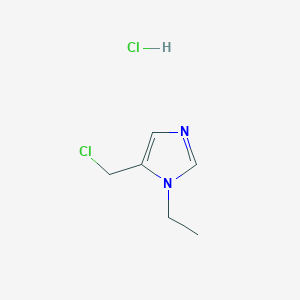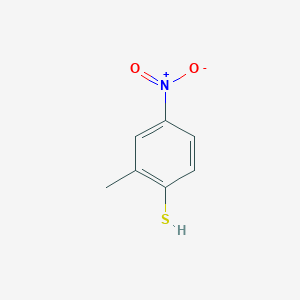
1-(2-methylpropyl)-1H-imidazole-2-carbaldehyde
Vue d'ensemble
Description
1-(2-methylpropyl)-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis and properties of new imines and bisimines derived from related imidazole carbaldehydes, including those with substitutions similar to "1-(2-methylpropyl)-1H-imidazole-2-carbaldehyde," have been extensively studied. These compounds are synthesized through condensation reactions with various amines, yielding chiral and achiral imines and bisimines characterized by NMR spectroscopy, mass spectrometry, and elemental analyses. Notably, the stability constants of Cu(II) complexes of selected imines/bisimines were determined, highlighting their potential in coordination chemistry and material science applications (Pařík & Chlupatý, 2014).
Catalytic Applications
The catalytic properties of compounds related to "this compound" have been explored in various chemical reactions. For instance, copper-catalyzed oxidative coupling reactions utilizing α,β-unsaturated aldehydes with amidines to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes demonstrate the utility of these compounds in organic synthesis. This methodology features aldehyde preservation, the use of inexpensive catalysts, high atom economy, and mild reaction conditions, making it a valuable tool in the synthesis of complex heterocyclic structures (Li et al., 2015).
Biological Activity
Derivatives of imidazole carbaldehydes, including structures akin to "this compound," are used as precursors in the synthesis of biologically active molecules. These compounds have been converted into various heterocyclic compounds that display potential biological activities. For example, synthesis starting from 4-methyl-1H-imidazole-5-carbaldehyde and modification of the N-1 atom of the imidazole ring with different alkyl groups have led to the creation of compounds that could exhibit biological activities, highlighting their significance in medicinal chemistry (Orhan et al., 2019).
Photoluminescence Properties
Research on zinc(II) mononuclear complexes involving imidazole carbaldehyde ligands has revealed that the structural configuration of these complexes, influenced by terminal anions, significantly affects their photoluminescence properties. Such studies not only advance our understanding of the structural chemistry of these complexes but also explore their potential applications in materials science, particularly in the development of photoluminescent materials (Li et al., 2019).
Mécanisme D'action
Target of Action
Imidazoles, the class of compounds to which it belongs, are known to interact with a diverse range of targets due to their versatile structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazoles are known to interact with their targets in a variety of ways, depending on the specific structure and substitution patterns of the compound . The formation of the imidazole ring involves the construction of several bonds, which can influence the compound’s interaction with its targets .
Biochemical Pathways
For instance, Imidazole-2-carboxaldehyde has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is significant in the inhibition of type 2 diabetes .
Pharmacokinetics
The compound is a liquid at room temperature , which could potentially influence its absorption and distribution in the body.
Result of Action
Imidazoles are known to have a wide range of effects due to their versatile structure and ability to interact with various targets .
Propriétés
IUPAC Name |
1-(2-methylpropyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(2)5-10-4-3-9-8(10)6-11/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWIIAQBWRSEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


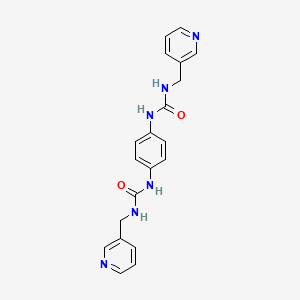

![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)


![Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B3142074.png)

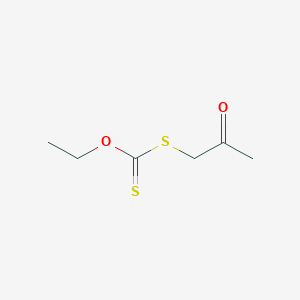
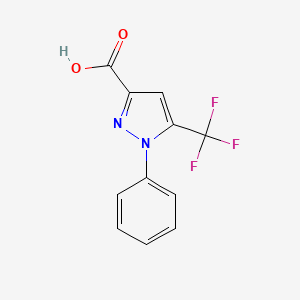
![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)
